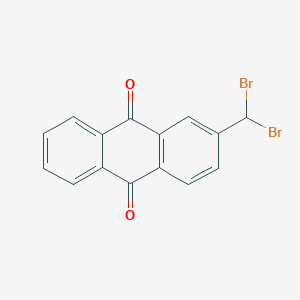
2-(dibromomethyl)anthra-9,10-quinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(dibromomethyl)anthra-9,10-quinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of two bromomethyl groups attached to the anthraquinone core, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(dibromomethyl)anthra-9,10-quinone typically involves the bromination of 9,10-anthraquinone. The process can be carried out using bromine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Acetic acid or chloroform
Temperature: Room temperature to reflux
Catalyst: Iron(III) bromide or aluminum bromide
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine and a catalyst in a solvent system is scaled up, and the product is purified through crystallization or distillation.
Types of Reactions:
Substitution Reactions: The bromomethyl groups can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Oxidation Reactions: The anthraquinone core can be oxidized to form various quinone derivatives.
Reduction Reactions: The compound can be reduced to form hydroquinone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products:
Substitution Products: Hydroxymethyl or aminomethyl anthraquinones.
Oxidation Products: Various quinone derivatives.
Reduction Products: Hydroquinone derivatives.
科学研究应用
2-(dibromomethyl)anthra-9,10-quinone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of 2-(dibromomethyl)anthra-9,10-quinone involves its interaction with cellular components. The bromomethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. The compound can also generate reactive oxygen species (ROS) upon exposure to light, which can induce oxidative stress and cell death.
Molecular Targets and Pathways:
Proteins: Covalent modification of thiol groups in enzymes.
DNA: Alkylation of nucleophilic sites leading to DNA damage.
Pathways: Induction of apoptosis through ROS generation and mitochondrial dysfunction.
相似化合物的比较
- 2-Bromomethyl-9,10-anthraquinone
- 9,10-Anthraquinone
- 2,3-Dibromomethyl-9,10-anthraquinone
Comparison: 2-(dibromomethyl)anthra-9,10-quinone is unique due to the presence of two bromomethyl groups, which enhance its reactivity compared to 2-Bromomethyl-9,10-anthraquinone. The additional bromine atoms increase the compound’s ability to undergo substitution reactions and interact with biological targets. Compared to 9,10-anthraquinone, the dibromomethyl derivative exhibits higher chemical reactivity and potential biological activity.
属性
分子式 |
C15H8Br2O2 |
|---|---|
分子量 |
380.03g/mol |
IUPAC 名称 |
2-(dibromomethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C15H8Br2O2/c16-15(17)8-5-6-11-12(7-8)14(19)10-4-2-1-3-9(10)13(11)18/h1-7,15H |
InChI 键 |
KMINCYHZTSCUET-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(Br)Br |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















